N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide
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Overview
Description
1H-Pyrazolo[3,4-b]quinolines are three-membered azaheterocyclic systems that are composed of a pyrazole and quinoline fragment . They have been the subject of research for over 100 years, with studies focusing on their synthesis, photophysical properties, and biological properties .
Synthesis Analysis
The main methods of synthesis for 1H-pyrazolo[3,4-b]quinolines include Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis . These methods have been used to modify the parent structure with a number of substituents that greatly influence the physical, photophysical, and biological properties .Molecular Structure Analysis
The molecular structure of 1H-pyrazolo[3,4-b]quinolines can be modified with a number of substituents that greatly influence the physical, photophysical, and biological properties .Chemical Reactions Analysis
The main methods of synthesis for 1H-pyrazolo[3,4-b]quinolines, such as Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis, involve various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 1H-pyrazolo[3,4-b]quinolines can be greatly influenced by the substituents added to the parent structure .Scientific Research Applications
- Targeting Kinases : Researchers have investigated this compound as a potential kinase inhibitor. It shows promise in inhibiting c-MET, a receptor tyrosine kinase associated with cancer progression .
- Tumor Growth Inhibition : Specifically, the quinoline-containing pyrazole heterocycle with a hydroxyl functional group demonstrated excellent tumor growth inhibition .
- Biological Activities : N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide has been utilized in the synthesis of related heterocycles. These compounds often exhibit unique biological activities .
- Antioncogenic Properties : The compound has been explored as an inhibitor of oncogenic Ras, a protein implicated in cancer development .
- Long-Term Research : Over the past century, studies have focused on the synthesis and properties of 1H-pyrazolo[3,4-b]quinolines. These investigations cover photophysical and biological aspects .
- Pharmaceutical Agents : Researchers have considered pyrazolo[3,4-b]quinoline derivatives for their potential as pharmaceutical agents .
- DNA Binding Properties : Some derivatives exhibit DNA binding properties, which could be relevant for drug design .
Anticancer Properties
Heterocyclic Synthesis
Ras Inhibition
Photophysical and Biological Properties
Drug Development
Antimicrobial Activity
Future Directions
properties
IUPAC Name |
N-(1,8-dimethylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c1-12-7-6-8-13-11-15-18(23-24(2)19(15)21-17(12)13)22-20(25)14-9-4-5-10-16(14)26-3/h4-11H,1-3H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUKZCURYYYECP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C3C(=NN(C3=N2)C)NC(=O)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3Z)-1,8-dimethyl-1,2-dihydro-3H-pyrazolo[3,4-b]quinolin-3-ylidene]-2-methoxybenzamide |
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